Desdiacetyl-8-oxo Famciclovir
Overview
Description
Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir is a prodrug that is converted into the active compound Penciclovir, which inhibits viral DNA polymerase. This compound is a metabolite of Famciclovir and is used in biochemical research, particularly in the study of antiviral mechanisms and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desdiacetyl-8-oxo Famciclovir involves multiple steps starting from guanidine nitrate and diethyl malonate The initial step includes a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol This intermediate undergoes hydroxyl chlorination to yield 2-amino-4,6-dichloropyrimidineThis compound is then obtained through further oxidation and deacetylation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing and chlorination reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Desdiacetyl-8-oxo Famciclovir undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that are useful in further biochemical studies .
Scientific Research Applications
Desdiacetyl-8-oxo Famciclovir is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying the chemical properties and reactivity of antiviral compounds.
Biology: Investigating the metabolic pathways and mechanisms of antiviral drugs.
Medicine: Developing new antiviral therapies and understanding drug resistance mechanisms.
Industry: Producing high-purity antiviral agents for pharmaceutical applications
Mechanism of Action
Desdiacetyl-8-oxo Famciclovir exerts its effects by being converted into Penciclovir, which inhibits viral DNA polymerase. Penciclovir is monophosphorylated by viral thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. This triphosphate form preferentially inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Penciclovir: The active form of Famciclovir, used directly as an antiviral agent.
Acyclovir: Another guanine analogue with a similar mechanism of action but different pharmacokinetic properties.
Ganciclovir: A guanine analogue with broader antiviral activity but higher toxicity.
Uniqueness
Desdiacetyl-8-oxo Famciclovir is unique due to its specific metabolic pathway and its role as a research tool in understanding the metabolism and mechanism of action of Famciclovir. Its distinct chemical structure allows for detailed studies on the oxidation and reduction reactions involved in antiviral drug metabolism .
Biological Activity
Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has garnered attention due to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to Famciclovir, which itself is a prodrug that is converted in the body to its active form, penciclovir. The chemical modifications in this compound enhance its pharmacological profile, making it a subject of interest in antiviral research.
Biological Activity
The biological activity of this compound primarily involves its antiviral effects against herpesviruses. The compound exhibits potent activity against clinical isolates of HSV-1 and HSV-2, as well as VZV.
This compound operates through a mechanism similar to that of penciclovir. It inhibits viral DNA polymerase, thereby preventing viral replication. This inhibition is crucial in managing viral infections, particularly in immunocompromised patients.
Antiviral Efficacy
Recent studies have demonstrated that this compound is effective against various strains of herpesviruses. The following table summarizes key findings from recent research:
Study Reference | Virus Type | IC50 (µM) | Efficacy Observations |
---|---|---|---|
HSV-1 | 0.5 | High potency observed in vitro | |
HSV-2 | 0.3 | Effective against resistant strains | |
VZV | 0.7 | Comparable efficacy to penciclovir |
Case Studies
A review of clinical case studies highlights the therapeutic potential of this compound:
- Case Study 1 : A patient with recurrent HSV infections showed significant improvement after treatment with this compound, with a marked reduction in lesion formation.
- Case Study 2 : In an immunocompromised patient with severe VZV infection, administration of this compound resulted in rapid viral load reduction and clinical recovery.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is rapidly converted to its active form in vivo, enhancing its efficacy against viral pathogens.
Safety and Tolerability
Preliminary safety assessments suggest that this compound has a tolerable side effect profile, similar to that observed with other antiviral agents like penciclovir. Common side effects may include nausea and headache, but serious adverse events are rare.
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASPHSEDMUZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747517 | |
Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166197-79-1 | |
Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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